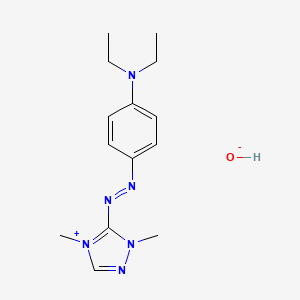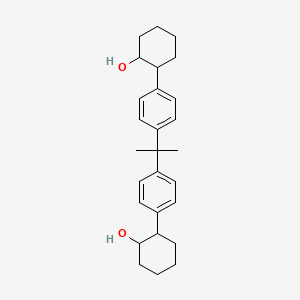![molecular formula C22H40N2O2 B12689894 N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 94139-07-8](/img/structure/B12689894.png)
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide is a complex organic compound with the molecular formula C22H46N2O2. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that make it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide typically involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene and under reflux conditions at 140°C. The process continues until no more water is produced, indicating the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The functional groups in the compound allow for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: A related compound with similar functional groups but a shorter hydrocarbon chain.
N-Stearoyl-N’-(2-hydroxyethyl)ethylenediamine: Another similar compound with a stearoyl group instead of the octadecatrienamide group.
Uniqueness
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide stands out due to its long hydrocarbon chain and multiple functional groups, which provide it with unique chemical and physical properties. These characteristics make it particularly useful in various applications, from industrial production to scientific research.
Properties
CAS No. |
94139-07-8 |
|---|---|
Molecular Formula |
C22H40N2O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h3-4,6-7,9-10,23,25H,2,5,8,11-21H2,1H3,(H,24,26)/b4-3+,7-6+,10-9+ |
InChI Key |
CILZLMIUIYKBRQ-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCO |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


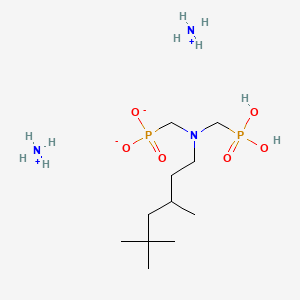
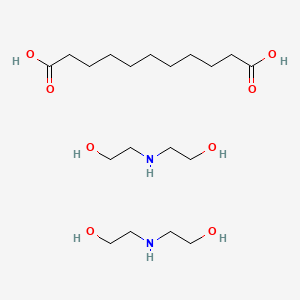
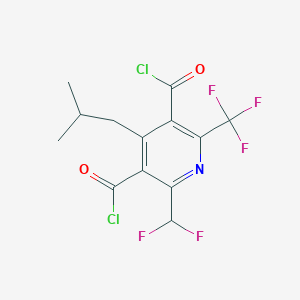
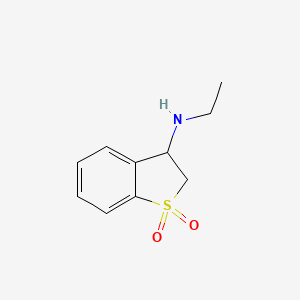

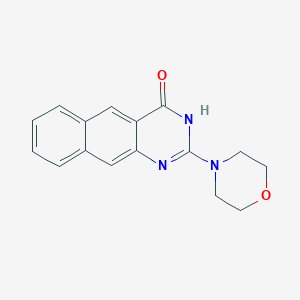
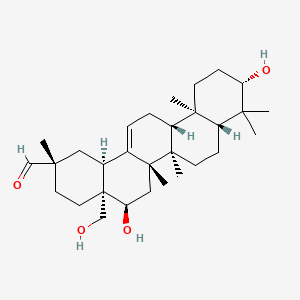



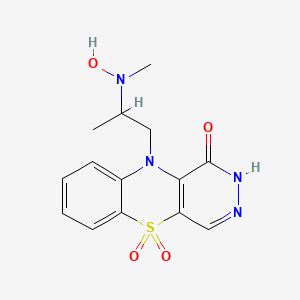
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
